molecular formula C11H21IO B13089808 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol

Cat. No.: B13089808
M. Wt: 296.19 g/mol
InChI Key: RQNNUWBVUWYEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C11H21IO It is a cyclohexane derivative featuring a tert-butyl group, an iodomethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol typically involves the iodination of a suitable precursor. One common method is the iodination of 4-tert-butylcyclohexanol using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar iodination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction Reactions: The compound can be reduced to remove the iodomethyl group, resulting in the formation of 4-tert-butylcyclohexanol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 4-tert-butyl-1-(hydroxymethyl)cyclohexan-1-ol.

    Oxidation: Formation of 4-tert-butylcyclohexanone.

    Reduction: Formation of 4-tert-butylcyclohexanol.

Scientific Research Applications

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its use as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanol: Lacks the iodomethyl group, making it less reactive in substitution reactions.

    4-tert-Butylcyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    4-tert-Butyl-1-iodo-1-methylcyclohexane: Similar structure but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

Uniqueness

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol is unique due to the presence of both the iodomethyl and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C11H21IO

Molecular Weight

296.19 g/mol

IUPAC Name

4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol

InChI

InChI=1S/C11H21IO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8H2,1-3H3

InChI Key

RQNNUWBVUWYEGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CI)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.